molecular formula C17H20ClNO3S3 B2746219 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine CAS No. 1421491-19-1

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Cat. No. B2746219
CAS RN: 1421491-19-1
M. Wt: 417.98
InChI Key: VHTDYUPDXQNCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTPP, and it is a piperidine derivative that has a sulfonyl group and a thioether group.

Scientific Research Applications

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 (5-HT4) receptor agonists. These compounds show potential as prokinetic agents, which are effective in enhancing gastric emptying and defecation, suggesting possible applications in treating gastrointestinal disorders (Sonda et al., 2004).

Antimicrobial Activity

Derivatives with structures bearing resemblance to the queried compound have been investigated for their antimicrobial activities against pathogens affecting tomato plants, Lycopersicon esculentum. The study demonstrates the structure-activity relationship, highlighting the influence of substitutions on the antibacterial activity of these compounds (Vinaya et al., 2009).

Anticancer Agents

New propanamide derivatives, incorporating piperidin-4-yl and 1,3,4-oxadiazole motifs, have been synthesized and evaluated as anticancer agents. This research provides insights into the potential of such compounds in developing anticancer therapies, with some derivatives exhibiting significant activity against cancer cell lines (Rehman et al., 2018).

Crystal Structure and Molecular Design

Studies on synthetic bacteriochlorins incorporating a spiro-piperidine unit have explored their potential in tailoring the polarity of near-infrared absorbers, which could have implications in photodynamic therapy and imaging. The design enables customization of bacteriochlorin properties for specific applications (Reddy et al., 2013).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S3/c1-22-14-2-4-15(5-3-14)23-12-13-8-10-19(11-9-13)25(20,21)17-7-6-16(18)24-17/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTDYUPDXQNCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

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